
Borrelidin
Descripción general
Descripción
Borrelidin is an 18-membered polyketide macrolide derived from several Streptomyces species. It was first discovered in 1949 from Streptomyces rochei. This compound exhibits antibacterial activity by acting as an inhibitor of threonyl-tRNA synthetase and features a nitrile moiety, a unique functionality in natural products . It also shows potent angiogenesis inhibition and has been studied for its antimalarial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Borrelidin is biosynthesized by type I polyketide synthase (PKS), followed by post-PKS modifications. The core structure is formed through a series of extension modules involving ketosynthase, acyl transferase, ketoreductase, dehydratase, and enoyl reductase enzymes . The polyketide intermediate undergoes cyclization by thioesterase to release the final product .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces rochei strains, followed by isolation and purification using solid-phase extraction and high-performance liquid chromatography . This method ensures the production of this compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Borrelidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its ability to inhibit protein synthesis by blocking threonyl-tRNA synthetase .
Common Reagents and Conditions: Common reagents used in this compound reactions include malonyl-CoA, methylmalonyl-CoA, and various enzymes such as ketoreductase and dehydratase . The reactions typically occur under mild conditions, ensuring the stability of the compound.
Major Products Formed: The major products formed from this compound reactions include its analogs and derivatives, which are studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Borrelidin exhibits potent antibacterial activity, particularly against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it functions by inhibiting threonyl-tRNA synthetase, an essential enzyme in protein synthesis. This inhibition disrupts the translation process in bacteria, effectively halting their growth and proliferation .
Table 1: Antibacterial Efficacy of this compound Against Resistant Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Pseudomonas aeruginosa | 2 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It is effective against various fungal pathogens, making it a candidate for treating fungal infections. The compound's mechanism involves similar pathways as those observed in bacterial inhibition, suggesting a broad-spectrum application against both bacteria and fungi .
Antimalarial Effects
This compound has also been investigated for its antimalarial properties. Studies indicate that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting protein synthesis within the parasite cells . This discovery positions this compound as a potential lead compound for developing new antimalarial drugs.
Anticancer Potential
Recent research highlights this compound's anticancer properties, particularly in its ability to dissociate amyloid-beta (Aβ) aggregates and regulate tau pathology, which are critical factors in neurodegenerative diseases like Alzheimer's . Its cytotoxic effects on cancer cell lines have prompted further investigation into its mechanisms and potential applications in oncology.
Table 2: Summary of this compound's Biological Activities
Implications for Drug Discovery
The insights gained from studying this compound's mechanisms have significant implications for drug discovery. As researchers explore tRNA synthetase inhibitors further, this compound serves as a model compound for designing more selective and effective drugs against bacterial infections, cancers, and other diseases .
Case Studies and Future Directions
Recent studies have employed genome mining techniques to identify additional biosynthetic pathways for compounds similar to this compound in other Streptomyces species. This approach not only enhances the understanding of this compound's biosynthesis but also aids in discovering novel compounds with similar or enhanced biological activities .
Case Study: Genome Mining for this compound Analogues
Mecanismo De Acción
Borrelidin exerts its effects by inhibiting threonyl-tRNA synthetase, preventing the amino acid L-threonine from linking to its tRNA. This inhibition occurs at the enzyme’s active site and involves the energy molecule ATP . Additionally, this compound impedes angiogenesis and induces apoptosis in certain types of leukemia .
Comparación Con Compuestos Similares
Mupirocin: Used to treat bacterial skin infections.
Febrifugine: Active component of the Chinese herb Chang Shan, used for treating malaria-induced fever.
Uniqueness: Borrelidin is unique due to its nitrile moiety and its potent inhibition of threonyl-tRNA synthetase. It also exhibits a broader range of biological activities, including anti-angiogenic and antimalarial effects, making it a valuable compound for various scientific and medical applications .
Actividad Biológica
Borrelidin is a naturally occurring macrolide antibiotic produced by Streptomyces rochei, known for its diverse biological activities, particularly its potent antimalarial, anticancer, and antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis. By binding to ThrRS, this compound disrupts protein synthesis in both prokaryotic and eukaryotic cells .
Key Mechanisms:
- Inhibition of Protein Synthesis : this compound acts as a competitive inhibitor of ThrRS, leading to impaired translation processes in cells. This inhibition has been shown to result in apoptosis in various cell types, including endothelial cells and acute lymphoblastic leukemia cells .
- Induction of the Unfolded Protein Response (UPR) : this compound activates UPR pathways, which are cellular stress responses triggered by the accumulation of misfolded proteins. This activation is associated with increased phosphorylation of eIF2α and splicing of XBP1 mRNA, leading to cell death in cancerous cells .
Antimalarial Activity
This compound has demonstrated significant antimalarial activity against Plasmodium species, particularly P. falciparum and P. berghei. Research indicates that this compound exhibits a stage-specific inhibitory effect on malaria parasites, particularly during the trophozoite stage.
Efficacy Data:
- In vitro studies revealed that this compound is more potent than traditional antimalarials like chloroquine and artemisinin against drug-resistant strains of P. yoelii.
- The compound's effects on parasite growth were monitored using p-LDH activity assays, showing that this compound significantly reduces p-LDH activity in trophozoites while having less impact on ring-stage parasites .
Anticancer Activity
This compound's anticancer properties have been explored across various cancer cell lines. It has been shown to induce apoptosis through several pathways:
Case Studies:
- Oral Squamous Cell Carcinoma (OSCC) : this compound treatment led to increased splicing of XBP1 and activation of UPR-associated genes, resulting in cell death in OSCC models .
- Acute Lymphoblastic Leukemia : In these cells, this compound caused amino acid deprivation-induced stress responses that led to apoptosis .
Biological Activity Summary Table
Propiedades
Número CAS |
7184-60-3 |
---|---|
Fórmula molecular |
C28H43NO6 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8+ |
Clave InChI |
OJCKRNPLOZHAOU-SLNPHPKOSA-N |
SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
SMILES isomérico |
CC1CC(CC(C(/C(=C/C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C |
SMILES canónico |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
Apariencia |
White Lyophilisate |
Pictogramas |
Irritant |
Sinónimos |
(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-Cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]-Cyclopentanecarboxylic Acid; [2S-[2R*(1S*,2S*),4E,6Z,8S*,9R*,11S*,13R*,15R*,16R*]]-2-(7-Cyano-8,16-dihydroxy-9,11,13,15-te |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is borrelidin and what is its primary biological target?
A1: this compound is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]
Q2: How does this compound interact with ThrRS?
A2: this compound acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []
Q3: What are the downstream effects of this compound's inhibition of ThrRS?
A3: By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:
- Induction of apoptosis: this compound has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []
- Suppression of angiogenesis: this compound is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []
- Induction of the unfolded protein response (UPR): this compound has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []
Q5: What spectroscopic data are available for this compound?
A5: this compound's structure has been elucidated using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]
- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]
Q6: Has the crystal structure of this compound been determined?
A6: Yes, the crystal structures of two isomorphous solvates of this compound have been solved, confirming its unusual structure and absolute configuration. []
Q7: How does the structure of this compound relate to its activity?
A7: Several structure-activity relationship (SAR) studies have been conducted on this compound, revealing key structural features for its biological activity:
- Nitrile group: The nitrile group at C12 is crucial for this compound's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in this compound B, significantly reduces its activity. []
- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of this compound to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []
- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for this compound's biological activity. []
Q8: What are the potential applications of this compound?
A8: this compound's potent biological activities make it a promising candidate for various applications, including:
- Antimalarial agent: this compound exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that this compound analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []
- Anticancer agent: this compound's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]
- Antifungal agent: this compound exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising biological activities, this compound faces some limitations as a therapeutic agent:
- Toxicity: this compound displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]
- Limited selectivity: Although this compound shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]
- Stability and formulation: The stability of this compound under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]
Q10: Are there any this compound analogs with improved therapeutic potential?
A11: Yes, researchers have developed this compound analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of this compound and paving the way for its clinical development.
Q11: What are the known mechanisms of resistance to this compound?
A12: One mechanism of this compound resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of this compound, enabling cells to maintain protein synthesis. []
Q12: What analytical methods are used to study this compound?
A12: Various analytical methods are employed to characterize, quantify, and monitor this compound:
- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying this compound from complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []
- Bioassays: Utilize the biological activity of this compound to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.